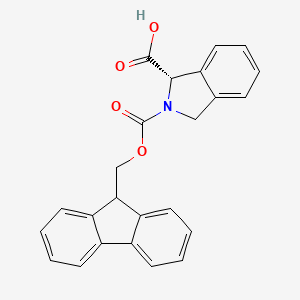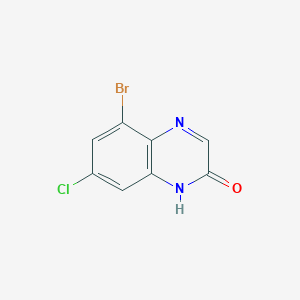
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methylcarbamoyl group attached to the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Carbamoylation: The brominated indazole is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Esterification: Finally, the carboxylic acid group on the indazole ring is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the methylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted indazole derivatives.
Reduction: Alcohol derivatives of the indazole compound.
Oxidation: Carboxylic acid derivatives of the indazole compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized in the development of chemical probes for studying biological processes.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indazole derivative with different substituents.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: A similar compound with a pyridine ring instead of an indazole ring.
Uniqueness
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, and the methylcarbamoyl group can enhance its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C14H16BrN3O3 |
|---|---|
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-3-(methylcarbamoyl)indazole-1-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(20)18-10-7-8(15)5-6-9(10)11(17-18)12(19)16-4/h5-7H,1-4H3,(H,16,19) |
InChI-Schlüssel |
NQISTNBJRMBWFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
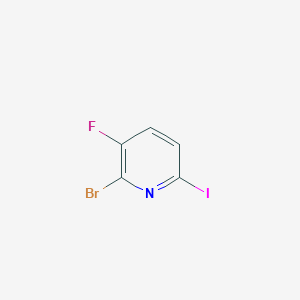

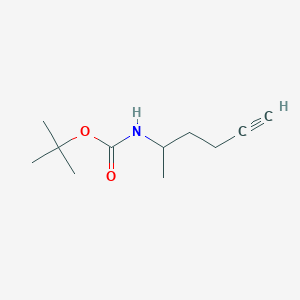
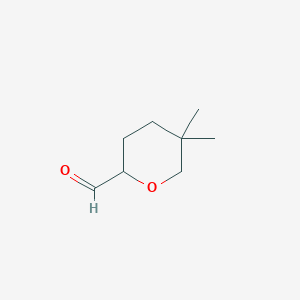
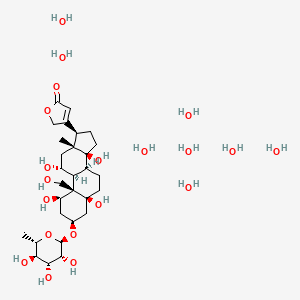
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)

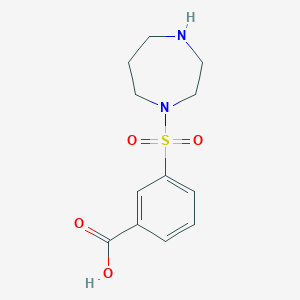
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)


